2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one
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Overview
Description
2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one is an organic compound with the molecular formula C18H22O. This compound is characterized by a cyclohexanone core substituted with two methyl groups and a 4-methylphenylmethyl group. It is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methylbenzylidene)cyclohexanone: Similar structure but with additional benzylidene groups.
2-[(dimethylamino)methyl]cyclohexan-1-one: Contains a dimethylamino group instead of the 4-methylphenylmethyl group.
Uniqueness
2,6-Dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
61259-89-0 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2,6-dimethyl-2-[(4-methylphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H22O/c1-12-6-8-14(9-7-12)11-16(3)10-4-5-13(2)15(16)17/h6-9,13H,4-5,10-11H2,1-3H3 |
InChI Key |
KICVZEUSAYRXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)(C)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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